

Introduction: Dissecting the Azido-PEG4-NHSester Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azido-PEG4-NHS-ester	
Cat. No.:	B605855	Get Quote

Azido-PEG4-NHS ester is a heterobifunctional crosslinker widely employed in bioconjugation, drug delivery, and various biomedical research applications.[1][2] Its structure is composed of three key functional components: an azide group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. This combination allows for a versatile, two-step conjugation strategy.[3]

- Azide Group (N₃): This functional group serves as a reactive handle for "click chemistry," a
 set of highly efficient and specific bioorthogonal reactions.[1][2][4] The azide group can
 readily react with molecules containing alkyne, BCN, or DBCO groups to form a stable
 triazole linkage. This reaction is highly specific and can be performed in complex biological
 media.[4][5]
- Polyethylene Glycol (PEG4) Linker: The central part of the molecule consists of a chain with
 four repeating ethylene glycol units. This PEG spacer is hydrophilic, which enhances the
 water solubility of the molecule and any subsequent conjugates.[1][4][6] Furthermore, the
 PEG linker is flexible, non-immunogenic, and provides spatial separation between the
 conjugated molecules, which can help preserve their biological function by reducing steric
 hindrance.[7]
- N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets primary amines (-NH₂), such as those found on the side chain of lysine residues in proteins or on amine-modified oligonucleotides.[4][5][6] The reaction between an NHS ester and a



primary amine forms a stable and covalent amide bond, proceeding efficiently at a neutral to slightly basic pH (7.0-8.5).[7][8]

Physicochemical Properties

The quantitative data for **Azido-PEG4-NHS-ester** are summarized below, providing key parameters for its use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C15H24N4O8	[1][5][9]
Molecular Weight	~388.37 g/mol	[1][5][9]
CAS Number	944251-24-5	[1][4][5][6]
Appearance	Colorless to slightly yellow viscous oil or liquid	[1][5]
Purity	>95%	[1][5]
Spacer Arm Length	17.7 Å	
Solubility	Soluble in DMSO, DMF, DCM, Chloroform	[5][6]
Storage Conditions	≤ -18 °C, desiccated	[1][6]

Experimental Protocol: Protein Labeling with Azido-PEG4-NHS-ester

This protocol provides a general procedure for conjugating **Azido-PEG4-NHS-ester** to a protein, thereby introducing an azide group for subsequent click chemistry reactions.

3.1. Materials Required

- Protein of interest (1-10 mg/mL)
- Azido-PEG4-NHS-ester



- Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate,
 0.15 M NaCl, pH 7.2-8.0.[10] Note: Avoid buffers containing primary amines like Tris or glycine.[10]
- Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[8][10]
- Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
- Purification equipment: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™).

3.2. Procedure

- Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange the protein into the amine-free Reaction Buffer using a desalting column or dialysis.[8][10]
- Prepare NHS Ester Stock Solution: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[10] Therefore, prepare the stock solution immediately before use.[10]
 - Equilibrate the vial of Azido-PEG4-NHS-ester to room temperature before opening to prevent moisture condensation.[8][10]
 - Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
- Calculate Reagent Volume: The optimal molar ratio of NHS ester to protein depends on the
 protein concentration and the desired degree of labeling. A 10- to 20-fold molar excess is
 typically recommended for protein concentrations of 1-10 mg/mL.
- Labeling Reaction:
 - Add the calculated volume of the Azido-PEG4-NHS-ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8]
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.



- Quench the Reaction (Optional but Recommended): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[11]
- Purify the Conjugate: Remove unreacted Azido-PEG4-NHS-ester and byproducts using a
 desalting column or dialysis against the desired storage buffer (e.g., PBS). The resulting
 azide-labeled protein is now ready for subsequent click chemistry conjugation.

Visualizing the Workflow

The following diagrams illustrate the chemical structure and a typical experimental workflow involving **Azido-PEG4-NHS-ester**.

Caption: Functional components of the **Azido-PEG4-NHS-ester** molecule.



Protein (with -NHz groups) Azido-PEG4-NHS-ester Azido-PEG4-NHS-ester Azido-PEG4-NHS-ester Azido-PEG4-NHS-ester Azido-PEG4-NHS-ester Azido-PEG4-NHS-ester Azido-PEG4-NHS-ester Azido-PEG4-NHS-ester Azido-PEG4-NHS-ester Coupling (pH 7.2-8.5) Step 1 Alkyne-containing Molecule (e.g., Drug, Dye) Click Chemistry (e.g., SPAAC or CuAAC) Step 2

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Final Protein Conjugate

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- To cite this document: BenchChem. [Introduction: Dissecting the Azido-PEG4-NHS-ester Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605855#what-is-the-structure-of-azido-peg4-nhs-ester]

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